molecular formula C14H10ClN3S B14450372 3H-1,3,4-Benzotriazepine-2-thione, 7-chloro-1,2-dihydro-5-phenyl- CAS No. 73549-45-8

3H-1,3,4-Benzotriazepine-2-thione, 7-chloro-1,2-dihydro-5-phenyl-

Cat. No.: B14450372
CAS No.: 73549-45-8
M. Wt: 287.8 g/mol
InChI Key: RLSCSDDQEGGVLA-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione is a chemical compound belonging to the benzotriazepine class. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The presence of a thione group in the structure suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-amino-5-chlorobenzophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzotriazepines.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione likely involves interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Alprazolam: A benzodiazepine commonly prescribed for anxiety disorders.

Uniqueness

7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione is unique due to the presence of the thione group, which may impart distinct chemical reactivity and biological activity compared to other benzodiazepines.

Properties

CAS No.

73549-45-8

Molecular Formula

C14H10ClN3S

Molecular Weight

287.8 g/mol

IUPAC Name

7-chloro-5-phenyl-1,3-dihydro-1,3,4-benzotriazepine-2-thione

InChI

InChI=1S/C14H10ClN3S/c15-10-6-7-12-11(8-10)13(17-18-14(19)16-12)9-4-2-1-3-5-9/h1-8H,(H2,16,18,19)

InChI Key

RLSCSDDQEGGVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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